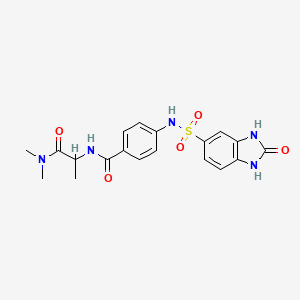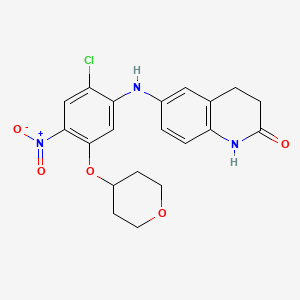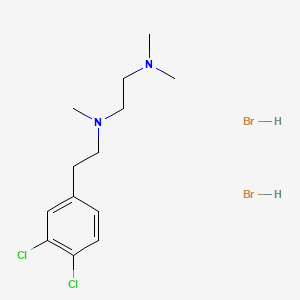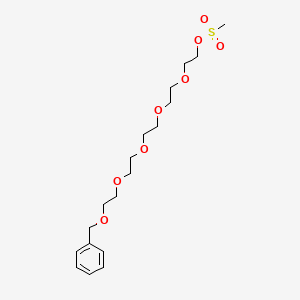
Benzyl-PEG6-Ms
Vue d'ensemble
Description
Benzyl-PEG6-Ms is a PEG-based PROTAC linker . PROTACs are molecules that can degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Synthesis Analysis
Benzyl-PEG6-Ms is used in the synthesis of PROTACs . It’s a synthetic product with potential research and development risk .Molecular Structure Analysis
The molecular weight of Benzyl-PEG6-Ms is 450.54, and its formula is C20H34O9S . It contains a benzyl group and a mesylate group .Chemical Reactions Analysis
Benzyl-PEG6-Ms is used in the synthesis of PROTACs . The mesyl group can be replaced by nucleophilic reagents for bioconjugation and PEGylation .Physical And Chemical Properties Analysis
The molecular weight of Benzyl-PEG6-Ms is 450.54, and its formula is C20H34O9S . It contains a benzyl group and a mesylate group . More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique
Drug Delivery Systems
Benzyl-PEG6-Ms can be used in drug delivery systems. The covalent linkage of PEG to drug molecules improves water-solubility, bioavailability, pharmacokinetics, immunogenic properties, and biological activities . This makes it an ideal candidate for enhancing the effectiveness of various drugs.
Biomedical Applications
In the field of biomedical applications, Benzyl-PEG6-Ms can be used due to its biocompatibility and ability to bind DNA, dyes, and proteins . This makes it useful in a variety of biomedical research and applications.
Advanced Catalysis
Benzyl-PEG6-Ms can be used in advanced catalysis. The surface modification step in the various properties of the silica surface is important, and Benzyl-PEG6-Ms can play a role in this .
Environmental Remediation
Benzyl-PEG6-Ms can be used in environmental remediation applications. The surface modification step in the various properties of the silica surface is important, and Benzyl-PEG6-Ms can play a role in this .
Wastewater Treatment
In wastewater treatment, Benzyl-PEG6-Ms can be used due to its ability to bind to various substances. This makes it a valuable tool in the treatment of wastewater .
Photodegradation Properties Enhancement
Benzyl-PEG6-Ms can be used to enhance the photodegradation properties of certain materials. This is particularly useful in the field of material science .
Mécanisme D'action
Orientations Futures
While specific future directions for Benzyl-PEG6-Ms were not found in the search results, peptide drug development, which includes the use of PEG-based PROTAC linkers like Benzyl-PEG6-Ms, has made great progress in the last decade . This suggests that there could be broad development prospects for Benzyl-PEG6-Ms in the field of peptide drug development .
Propriétés
IUPAC Name |
2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O8S/c1-27(19,20)26-16-15-24-12-11-22-8-7-21-9-10-23-13-14-25-17-18-5-3-2-4-6-18/h2-6H,7-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKVVAFIJJSDHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601164102 | |
| Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol, 16-phenyl-, 1-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-PEG6-Ms | |
CAS RN |
1807539-07-6 | |
| Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol, 16-phenyl-, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol, 16-phenyl-, 1-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B605955.png)
![3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-lambda6-sulfanyl)benzamide](/img/structure/B605956.png)
![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)
![N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide](/img/structure/B605960.png)
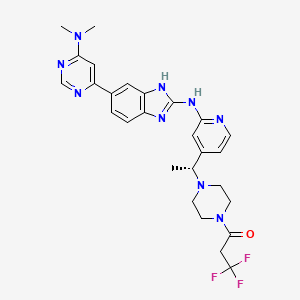



![2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B605970.png)
